Cas no 610277-17-3 (2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid)
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- (6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETIC ACID
- (6,7-DIMETHYL-BENZOFURAN-3-YL)-ACETIC ACID
- 2-(6,7-dimethylbenzo[b]furan-3-yl)acetic acid
- AC1M2AWC
- AC1Q2E0Z
- F1930-0006
- Oprea1_876222
- 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid
- (6,7-dimethyl-1-benzofuran-3-yl)acetic acid, AldrichCPR
- 610277-17-3
- CCG-122423
- CS-0221309
- CHEMBL1596911
- MFCD06254439
- J-501646
- SR-01000115899-1
- 2-(6,7-Dimethylbenzofuran-3-yl)acetic acid
- DTXSID00366592
- AKOS000118675
- SR-01000115899
- MLS000098273
- HMS2289O09
- 2-(6,7-Dimethylbenzofuran-3-yl)aceticacid
- SMR000066848
- Z55928899
- EN300-08835
- HMS1619N14
- SCHEMBL20587880
- AB00439094-05
- G42356
-
- MDL: MFCD06254439
- Inchi: 1S/C12H12O3/c1-7-3-4-10-9(5-11(13)14)6-15-12(10)8(7)2/h3-4,6H,5H2,1-2H3,(H,13,14)
- InChI Key: XAWXMMAWTRIWER-UHFFFAOYSA-N
- SMILES: O1C=C(CC(=O)O)C2C=CC(C)=C(C)C1=2
Computed Properties
- Exact Mass: 204.078644241g/mol
- Monoisotopic Mass: 204.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 50.4Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 149-151 °C
- Boiling Point: 365.0±37.0 °C at 760 mmHg
- Flash Point: 174.6±26.5 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B431273-50mg |
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic Acid |
610277-17-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B431273-100mg |
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic Acid |
610277-17-3 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B431273-500mg |
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic Acid |
610277-17-3 | 500mg |
$ 295.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033377-500mg |
(6,7-Dimethyl-benzofuran-3-yl)-acetic acid |
610277-17-3 | 500mg |
3251.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033377-500mg |
(6,7-Dimethyl-benzofuran-3-yl)-acetic acid |
610277-17-3 | 500mg |
3251CNY | 2021-05-07 | ||
| 1PlusChem | 1P00ED0R-50mg |
(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETIC ACID |
610277-17-3 | 95% | 50mg |
$129.00 | 2025-02-27 | |
| 1PlusChem | 1P00ED0R-500mg |
(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETIC ACID |
610277-17-3 | 95% | 500mg |
$403.00 | 2025-02-27 | |
| 1PlusChem | 1P00ED0R-1g |
(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETIC ACID |
610277-17-3 | 95% | 1g |
$527.00 | 2025-02-27 | |
| 1PlusChem | 1P00ED0R-2.5g |
(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETIC ACID |
610277-17-3 | 95% | 2.5g |
$999.00 | 2025-02-27 | |
| 1PlusChem | 1P00ED0R-5g |
(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETIC ACID |
610277-17-3 | 95% | 5g |
$1644.00 | 2024-04-22 |
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid Suppliers
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid
Comprehensive Guide to 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid (CAS No. 610277-17-3): Properties, Applications, and Market Insights
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid (CAS No. 610277-17-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This benzofuran derivative features a unique molecular structure, combining a dimethyl-substituted benzofuran core with an acetic acid functional group. Its chemical formula is C12H12O3, with a molecular weight of 204.23 g/mol. The compound's distinct architecture makes it valuable for developing novel drug candidates and functional materials.
The growing interest in heterocyclic compounds like 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid stems from their versatile applications in medicinal chemistry. Researchers are particularly focused on its potential as a building block for anti-inflammatory agents and neuroprotective drugs, aligning with current trends in central nervous system (CNS) drug discovery. The compound's benzofuran scaffold is known to interact with various biological targets, making it a promising candidate for addressing neurodegenerative diseases – a hot topic in pharmaceutical research.
From a synthetic chemistry perspective, CAS 610277-17-3 demonstrates interesting reactivity patterns. The acetic acid moiety allows for straightforward derivatization through esterification or amidation reactions, while the dimethylbenzofuran core provides a stable aromatic platform. These characteristics have led to its use in developing fluorescent probes and organic electronic materials, responding to the increasing demand for advanced functional materials in optoelectronics.
The global market for benzofuran derivatives like 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid is experiencing steady growth, driven by pharmaceutical R&D investments. Market analysts project a compound annual growth rate (CAGR) of 6-8% for similar specialty chemicals through 2028. This growth aligns with increasing searches for "benzofuran-based drug discovery" and "small molecule therapeutics" in scientific databases, reflecting the compound's relevance in current research trends.
Quality specifications for 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid typically require ≥98% purity (HPLC), with strict control of residual solvents and heavy metals. Analytical characterization commonly employs techniques like NMR spectroscopy, mass spectrometry, and HPLC analysis – methodologies frequently searched by quality control professionals. The compound's stability profile suggests proper storage under inert atmosphere at 2-8°C, with precautions against moisture and light exposure.
Recent patent literature reveals innovative applications of CAS 610277-17-3 in developing kinase inhibitors and G-protein coupled receptor (GPCR) modulators. These applications connect with trending topics in precision medicine and targeted therapy development. The compound's structural features enable molecular modifications that can enhance blood-brain barrier permeability – a critical factor in CNS drug design that generates substantial search traffic in medicinal chemistry forums.
Environmental and safety considerations for 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid follow standard laboratory chemical protocols. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during handling. These safety aspects align with increasing online searches for "safe handling of research chemicals" and "laboratory best practices," reflecting growing awareness in the scientific community.
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid typically involves multi-step organic transformations starting from commercially available phenol derivatives. Process optimization research focuses on improving yield and sustainability – topics generating significant interest as evidenced by search trends for "green chemistry approaches" and "atom economy" in synthetic methodologies. These developments respond to the pharmaceutical industry's push toward more sustainable manufacturing practices.
Analytical method development for CAS 610277-17-3 remains an active research area, with recent advancements in UHPLC techniques and chiral separation methods. These technical aspects correlate with frequent searches for "analytical method validation" and "impurity profiling" in chemical databases. The compound's UV absorption characteristics around 280-300 nm make it suitable for various spectroscopic detection methods commonly employed in quality control laboratories.
Future research directions for 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid may explore its potential in bioconjugation chemistry and prodrug development – areas showing increasing search volume in pharmaceutical sciences. The compound's balanced lipophilicity (predicted logP ~2.5) and molecular weight make it attractive for these applications, particularly in the context of targeted drug delivery systems, another trending topic in medicinal chemistry research and development.
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